molecular formula C9H15NO4S B13018733 3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylicacid1,1-dioxide

3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylicacid1,1-dioxide

Cat. No.: B13018733
M. Wt: 233.29 g/mol
InChI Key: LREODTDJVBZRAY-UHFFFAOYSA-N
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Description

3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide is a chemical compound with the molecular formula C9H15NO4S and a molecular weight of 233.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a tetrahydrothiopyran ring and an allylamino group.

Preparation Methods

The synthesis of 3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide involves several steps. One common synthetic route includes the reaction of tetrahydro-2H-thiopyran-3-carboxylic acid with allylamine under specific conditions to introduce the allylamino group. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction

Chemical Reactions Analysis

3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The allylamino group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Allylamino)tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide is not well-documented. its structural features suggest that it may interact with biological targets through its allylamino group, which can form hydrogen bonds or participate in nucleophilic reactions. The tetrahydrothiopyran ring may also contribute to its binding affinity with certain molecular targets .

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

1,1-dioxo-3-(prop-2-enylamino)thiane-3-carboxylic acid

InChI

InChI=1S/C9H15NO4S/c1-2-5-10-9(8(11)12)4-3-6-15(13,14)7-9/h2,10H,1,3-7H2,(H,11,12)

InChI Key

LREODTDJVBZRAY-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1(CCCS(=O)(=O)C1)C(=O)O

Origin of Product

United States

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